

(S)-Purvalanol B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Purvalanol B

Cat. No.: B197456

[Get Quote](#)

(S)-Purvalanol B, also known as NG 95, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs).^{[1][2]} This technical guide provides an in-depth overview of its chemical properties, structure, mechanism of action, and key experimental protocols for its use in research and drug development.

Chemical and Structural Properties

(S)-Purvalanol B is a 2,6,9-trisubstituted purine derivative.^[3] Its chemical and physical properties are summarized in the tables below.

Chemical Identity

Property	Value
IUPAC Name	2-chloro-4-[[2-[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid[4]
Synonyms	NG 95, Purvalanol B
CAS Number	212844-54-7
Molecular Formula	C ₂₀ H ₂₅ ClN ₆ O ₃
Molecular Weight	432.9 g/mol
SMILES	CC(C)--INVALID-LINK-- NC1=NC(NC2=CC(Cl)=C(C=C2)C(O)=O)=C2N =CN(C(C)C)C2=N1
InChI Key	ZKDXRFMOHZVXSG-HNNXBMFYSA-N

Physicochemical Properties

Property	Value
Hydrogen Bond Acceptors	8
Hydrogen Bond Donors	4
Rotatable Bonds	8
Purity	≥98% (HPLC)

Solubility

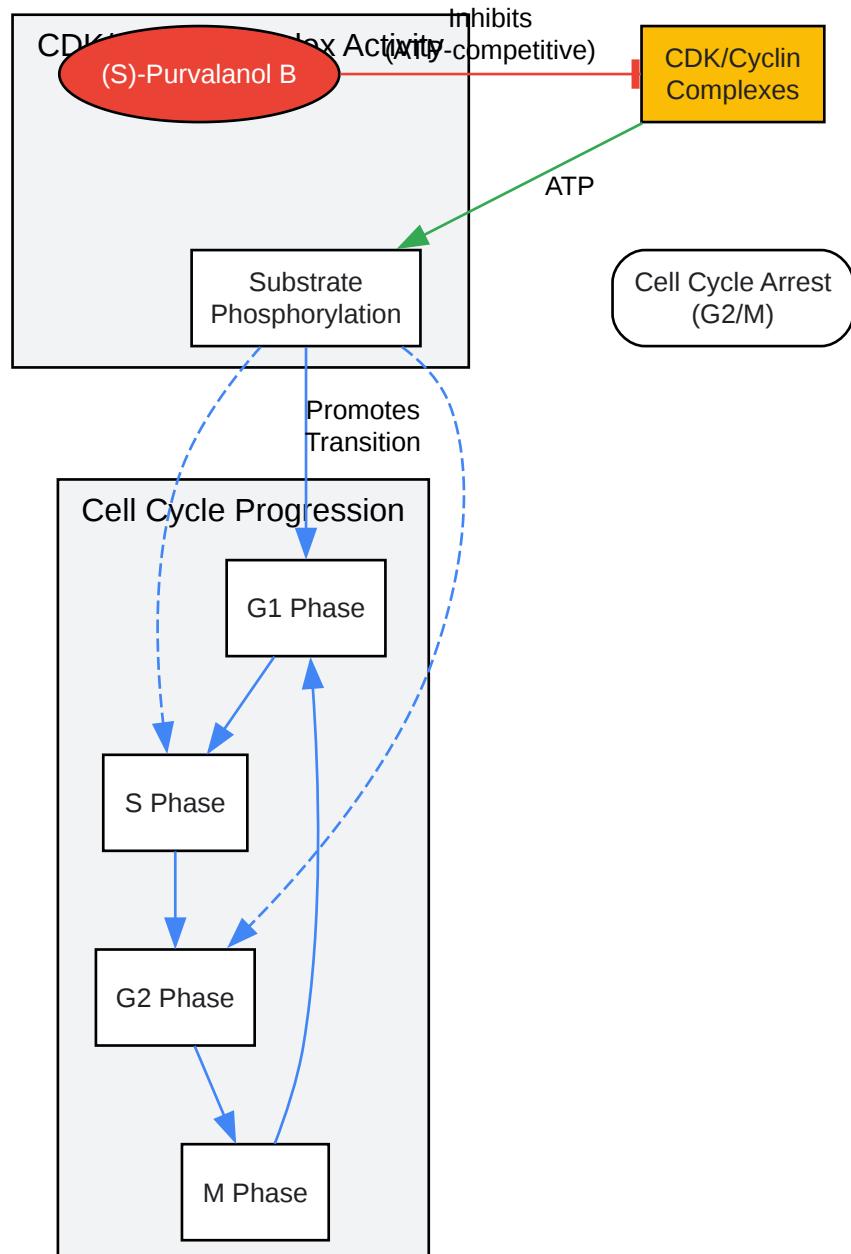
Solvent	Maximum Concentration
DMSO	87 mg/mL (200.97 mM)
DMF	50 mg/mL
Ethanol	10 mg/mL
1eq. NaOH	43.29 mg/mL (100 mM) with gentle warming
DMF:PBS (pH 7.2) (1:5)	0.2 mg/mL

Storage and Stability

Condition	Duration
-20°C (Powder)	3 years
-80°C (in solvent)	1 year
-20°C (in solvent)	1 month

Mechanism of Action: CDK Inhibition

(S)-Purvalanol B is a reversible and ATP-competitive inhibitor of several cyclin-dependent kinases. It exerts its biological effects by blocking the activity of these kinases, which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a common feature in many cancers, making them a key target for therapeutic intervention.


Inhibitory Activity

The inhibitory concentrations (IC_{50}) of **(S)-Purvalanol B** against various CDK complexes are detailed below.

Target Kinase	IC ₅₀ (nM)
cdc2-cyclin B	6
CDK2-cyclin A	6
CDK5-p35	6
CDK2-cyclin E	9
CDK4-cyclin D1	>10,000

(S)-Purvalanol B demonstrates high selectivity for CDKs, with IC₅₀ values greater than 10,000 nM for a range of other protein kinases.

Mechanism of Action of (S)-Purvalanol B

[Click to download full resolution via product page](#)CDK Inhibition by **(S)-Purvalanol B**

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effects of **(S)-Purvalanol B**.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of **(S)-Purvalanol B** on the activity of purified CDK complexes.

Materials:

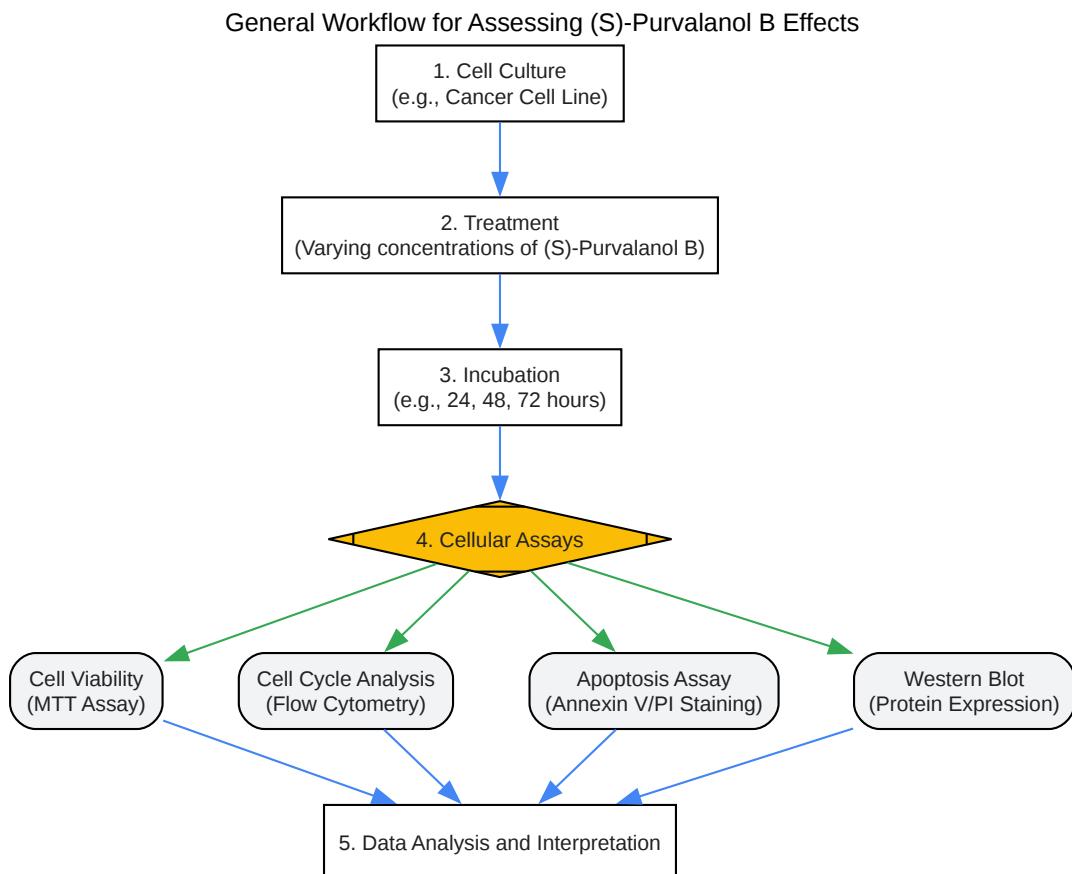
- Purified active CDK/cyclin complexes (e.g., Cdk2/cyclin A)
- Kinase buffer
- Substrate (e.g., Histone H1)
- ATP (radiolabeled or with a detection system)
- **(S)-Purvalanol B** stock solution
- Microplate reader or scintillation counter

Protocol:

- Prepare serial dilutions of **(S)-Purvalanol B** in kinase buffer.
- In a microplate, add the CDK/cyclin complex, the substrate, and the diluted **(S)-Purvalanol B** or vehicle control.
- Initiate the kinase reaction by adding ATP.
- Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.
- Terminate the reaction.
- Quantify the phosphorylation of the substrate using an appropriate detection method.

- Calculate the percentage of inhibition for each concentration of **(S)-Purvalanol B** and determine the IC₅₀ value.

Cell Viability (MTT) Assay


This assay determines the effect of **(S)-Purvalanol B** on the viability of cancer cell lines.

Materials:

- Cancer cell line (e.g., HCT 116, MCF-7)
- Cell culture medium and supplements
- 96-well plates
- **(S)-Purvalanol B** stock solution
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO
- Microplate reader

Protocol:

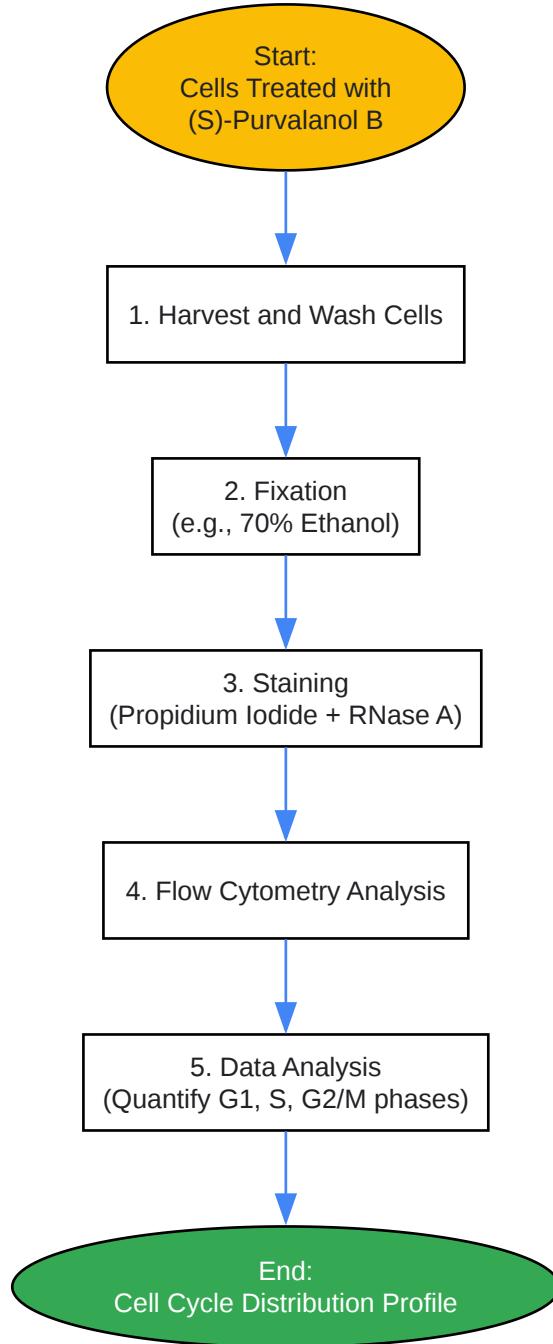
- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of **(S)-Purvalanol B** or a vehicle control for a specified duration (e.g., 24, 48 hours).
- Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

[Click to download full resolution via product page](#)

Experimental Workflow for (S)-Purvalanol B

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution in cells treated with **(S)-Purvalanol B**.


Materials:

- Cancer cell line
- Cell culture medium and supplements
- **(S)-Purvalanol B** stock solution
- Phosphate-buffered saline (PBS)
- Ice-cold 70% Ethanol
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Protocol:

- Seed cells and treat with various concentrations of **(S)-Purvalanol B** or a vehicle control for a specified duration.
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
- Analyze the stained cells using a flow cytometer.
- Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Cycle Analysis Workflow

[Click to download full resolution via product page](#)

Cell Cycle Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Purvalanol B | C₂₀H₂₅CIN₆O₃ | CID 448991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-Purvalanol B: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b197456#s-purvalanol-b-chemical-properties-and-structure\]](https://www.benchchem.com/product/b197456#s-purvalanol-b-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com